molecular formula C12H15FN2O B2976763 1-(2-Fluorobenzoyl)-3-methylpiperazine CAS No. 1240567-73-0

1-(2-Fluorobenzoyl)-3-methylpiperazine

Cat. No. B2976763
CAS RN: 1240567-73-0
M. Wt: 222.263
InChI Key: JMPHPVAUNKWEBF-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-3-methylpiperazine is a chemical compound with the following structural formula: . It belongs to the class of thiosemicarbazide derivatives and exhibits interesting properties.


Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is the reaction of 2-fluoro-5-formyl benzoic acid with 1-substituted piperazine. This leads to the formation of 1-(substituent)-4-[5-(3-oxo-3H-isobenzofuran-1-yl-methylene)-2-fluorobenzoyl]piperazine . Further variations in substituents can impact the compound’s properties.


Molecular Structure Analysis

In the gas phase, this compound exists as two stable non-planar conformers: anti and gauche. The anti conformer is energetically favored. The molecule deviates from full planarity due to the ortho halogen atomic size . This structural information is crucial for understanding its behavior.


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain NMR, FTIR, and MS spectra to characterize its functional groups .

Scientific Research Applications

Synthetic Methodologies and Intermediate Uses

  • The development of efficient synthetic methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro-substituted benzoyl derivatives in pharmaceutical and organic chemistry. These methodologies are crucial for the manufacture of non-steroidal anti-inflammatory drugs and other therapeutic agents, indicating the role of similar compounds like 1-(2-Fluorobenzoyl)-3-methylpiperazine in drug synthesis and design (Qiu et al., 2009).

DNA Interaction Studies

  • Compounds with structural similarities, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This interaction makes them useful tools in molecular biology for chromosome and nuclear staining, and as a starting point for rational drug design, suggesting potential research applications for this compound in studying DNA interactions and designing novel therapeutics (Issar & Kakkar, 2013).

Pharmacological and Toxicological Evaluations

  • The evaluation of pharmacological and toxicological profiles of phenylpiperazine derivatives, including their metabolism, disposition, and potential for N-dealkylation, provides insights into the medicinal chemistry applications of piperazine derivatives. Such studies are essential for understanding the therapeutic potential, safety, and drug interaction profiles of new compounds in this class, including this compound (Caccia, 2007).

Antimicrobial and Preservative Applications

  • Research on parabens, including methyl and propyl parabens, as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties, highlights the importance of evaluating the safety, efficacy, and environmental impact of similar compounds. This research informs the potential use of this compound in similar applications, provided its safety profile and efficacy as an antimicrobial agent are established (Soni et al., 2001; Soni et al., 2002).

Mechanism of Action

The mechanism of action for this compound depends on its intended application. For instance, if it is used as a drug, it might interact with specific biological targets. Molecular docking studies can provide insights into its binding modes and potential interactions with proteins or enzymes .

Safety and Hazards

1-(2-Fluorobenzoyl)-3-methylpiperazine may pose hazards due to its chemical properties. It is sensitive to moisture and incompatible with water, alcohol, and bases . Proper handling and storage precautions are essential.

properties

IUPAC Name

(2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHPVAUNKWEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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